A Technical Guide to 3,3-Diethyloxolane-2,4-dione: Synthesis, Properties, and Applications for the Research Scientist
A Technical Guide to 3,3-Diethyloxolane-2,4-dione: Synthesis, Properties, and Applications for the Research Scientist
Executive Summary: This document provides a comprehensive technical overview of 3,3-Diethyloxolane-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and discusses its reactivity. The oxolane-2,4-dione scaffold is a recurring motif in biologically active molecules, making this derivative a valuable subject for researchers in drug discovery and development. This guide is structured to provide both foundational knowledge and practical, actionable insights for laboratory professionals.
Chemical Identity and Structural Elucidation
Nomenclature and Identifiers
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Systematic IUPAC Name: 3,3-Diethyloxolane-2,4-dione
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Synonyms: 3,3-Diethyl-2,4-dioxotetrahydrofuran
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CAS Number: 50263-71-3[1]
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Molecular Formula: C₈H₁₂O₃[1]
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Molecular Weight: 156.18 g/mol [1]
Structural Analysis
3,3-Diethyloxolane-2,4-dione is a five-membered heterocyclic compound belonging to the dioxolane class.[2] The core structure is a tetrahydrofuran ring containing two ketone functionalities at positions 2 and 4. A quaternary carbon at position 3 is substituted with two ethyl groups. This gem-diethyl substitution prevents enolization at the C3 position, which significantly influences the compound's stability and chemical reactivity compared to its mono-substituted or unsubstituted analogs.
The key structural features are:
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A five-membered oxolane (tetrahydrofuran) ring.
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Two carbonyl groups (C=O) at positions 2 and 4, defining it as a dione.
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A spiro-like quaternary carbon center at position 3, substituted with two ethyl groups.
Caption: Molecular graph of 3,3-Diethyloxolane-2,4-dione.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, experimental design, and purification.
| Property | Value | Source |
| Molecular Weight | 156.18 g/mol | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| SMILES | O=C(C1(CC)CC)OCC1=O | [1] |
| Physical State | Not specified, likely a solid or high-boiling liquid at STP. | Inferred |
| Storage | Information suggests potential cold-chain transportation may be required. | [1] |
Synthesis and Mechanistic Insights
Synthetic Strategy
The most logical and field-proven approach to synthesizing 3,3-disubstituted oxolane-2,4-diones involves the cyclization of a corresponding 2,2-disubstituted-3-hydroxypropanoic acid derivative or a related precursor. A plausible and efficient method is the reaction of diethyl diethylmalonate with paraformaldehyde, followed by hydrolysis and subsequent acid-catalyzed cyclization.
Causality Behind Experimental Choices:
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Diethyl Diethylmalonate as a Precursor: This starting material provides the core quaternary carbon center with the two ethyl groups already in place.
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Paraformaldehyde: Serves as an efficient source of formaldehyde for the initial hydroxymethylation step.
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Acid Catalysis: Facilitates the intramolecular esterification (lactonization) to form the five-membered ring, which is a thermodynamically favorable process.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of related structures.
Step 1: Hydroxymethylation of Diethyl Diethylmalonate
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To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add diethyl diethylmalonate (1.0 equivalent) dropwise at 0°C.
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Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.
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Add paraformaldehyde (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
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Let the reaction warm to room temperature and stir for 12-18 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Saponification and Cyclization
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Dissolve the crude product from Step 1 in a 2:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).
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Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.
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Cool the reaction to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).
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Heat the acidified mixture to 80-90°C for 2-3 hours to promote intramolecular cyclization and dehydration.
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Cool the solution and extract the target compound, 3,3-Diethyloxolane-2,4-dione, with dichloromethane.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the final product via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: General workflow for the synthesis and validation of the target compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized 3,3-Diethyloxolane-2,4-dione, a combination of spectroscopic methods is required. The following are expected characteristic signals.
| Technique | Expected Observations |
| ¹H-NMR | - A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.- A quartet corresponding to the methylene protons (-CH₂) of the ethyl groups.- A singlet for the methylene protons (-CH₂) of the oxolane ring at position 5. |
| ¹³C-NMR | - Two signals in the aliphatic region for the methyl and methylene carbons of the ethyl groups.- A signal for the quaternary carbon at C3.- A signal for the C5 methylene carbon.- Two distinct signals in the downfield region (>170 ppm) for the two carbonyl carbons (C2 and C4). |
| IR Spectroscopy | - Strong, characteristic carbonyl (C=O) stretching bands around 1750-1820 cm⁻¹ (anhydride-like).- C-O-C stretching vibrations for the ether linkage in the ring.- Aliphatic C-H stretching bands around 2850-3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (156.18).- Characteristic fragmentation patterns involving the loss of CO, CO₂, and ethyl groups. |
Reactivity and Potential in Drug Discovery
Chemical Reactivity
The two carbonyl groups and the ether linkage within the oxolane ring are the primary sites of reactivity.
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Hydrolysis: The molecule is susceptible to hydrolysis, especially under basic conditions, which would cause ring-opening to form a 3,3-diethyl-3-hydroxy-propanoate salt.
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Nucleophilic Attack: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles. This can lead to ring-opening or other derivatizations, making it a useful synthetic intermediate.
Role as a Pharmacophore or Synthetic Intermediate
While specific biological activities for 3,3-Diethyloxolane-2,4-dione are not extensively documented, the general oxolane-2,4-dione scaffold is present in various biologically active compounds. Heterocyclic five-membered rings are privileged structures in medicinal chemistry.[3][4] Derivatives of similar scaffolds, such as oxadiazoles, have shown a wide range of pharmacological activities, including anticancer, anti-tubercular, and antimicrobial properties.[3][4][5]
Potential Applications:
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Scaffold for Library Synthesis: The reactivity of the dione functionality allows it to be used as a starting point for creating a library of more complex molecules for high-throughput screening.
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Bioisosteric Replacement: The rigid, polar structure could serve as a bioisostere for other functional groups in drug design to improve pharmacokinetic properties.
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Intermediate for Complex Synthesis: It can serve as a building block for the synthesis of more elaborate natural products or pharmaceutical agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions should be observed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The requirement for cold-chain transportation for some commercial samples suggests that it may have limited long-term stability at room temperature.[1]
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Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance.
References
-
PubChem. (n.d.). 3-Ethyloxolane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Diethylpentane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Diethylhexane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl tartrate. Retrieved from [Link]
-
MDPI. (2018). Chemical Constituents and Biological Activities of Strobilanthes crispus L. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]
- Google Patents. (n.d.). CN107337603A - The preparation method of L (+) ethyl tartrate.
-
Organic Syntheses. (n.d.). (r,r)-( + )-diethyl tartrate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.12. Preparation of Diethyl 2,3- O -isopropylidene- l -tartrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]
-
PubMed. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
MDPI. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2,2-diethyl- (CAS 4362-57-6). Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2026). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3‐Dialkoxy‐2‐trialkylsiloxypropenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
EPA. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number ChemName Preferred Chemical Abstracts (CA) Index Name*. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2,2,4,4-tetramethyl-. Retrieved from [Link]
Sources
- 1. 50263-71-3|3,3-Diethyloxolane-2,4-dione|BLD Pharm [bldpharm.com]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
